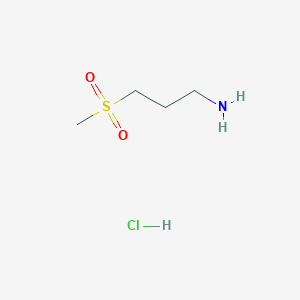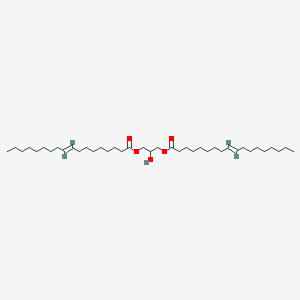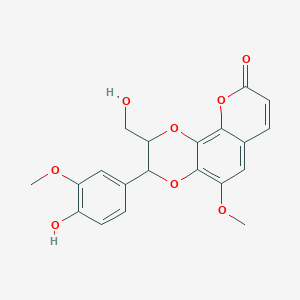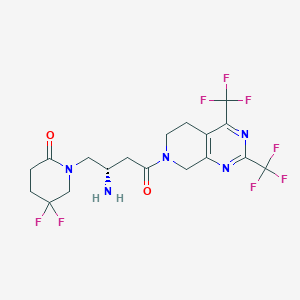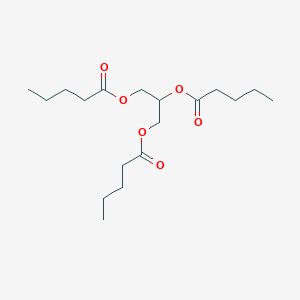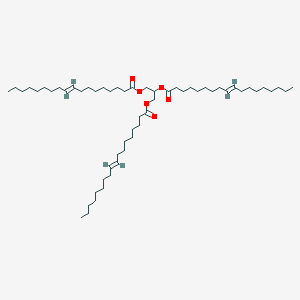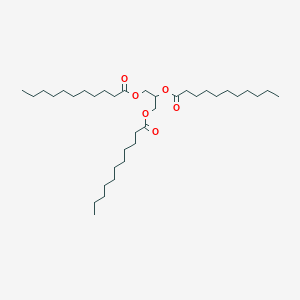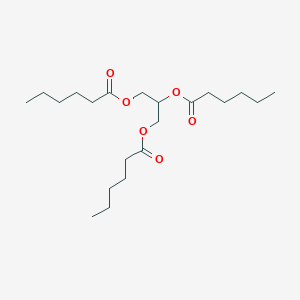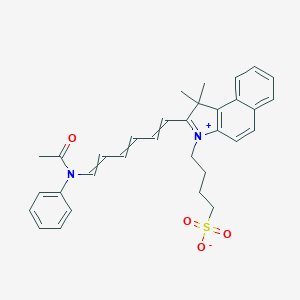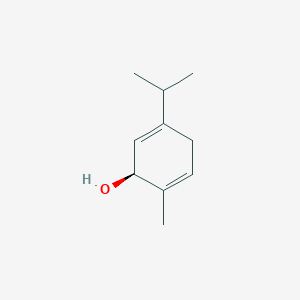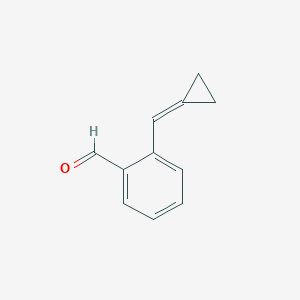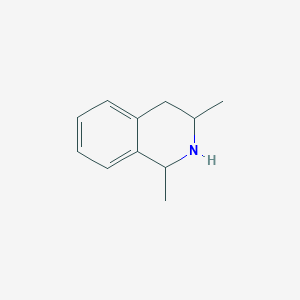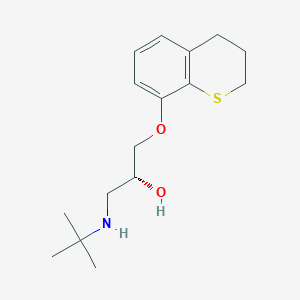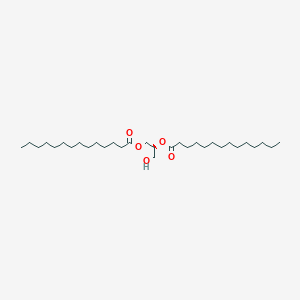
1,2-Dimyristoyl-sn-glycérol
Vue d'ensemble
Description
Le 1,2-Dimyristoyl-sn-glycérol est un diacylglycérol saturé avec des chaînes latérales d'acide myristique attachées aux positions sn-1 et sn-2. Il s'agit d'un solide blanc à blanc cassé à température ambiante, connu pour son rôle de second messager faible dans l'activation de la protéine kinase C (PKC) .
Applications De Recherche Scientifique
1,2-Dimyristoyl-sn-glycerol has several applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the formulation of cosmetics and personal care products
Mécanisme D'action
Target of Action
1,2-Dimyristoyl-sn-glycerol (1,2-DMG) is a saturated diacylglycerol . Its primary target is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
1,2-DMG interacts with PKC as a weak second messenger . It activates PKC, albeit weakly, leading to the phosphorylation of other proteins . This interaction and the resulting changes play a crucial role in several cellular processes, including cell differentiation and proliferation, gene expression, and at the molecular level, signal transduction .
Biochemical Pathways
The activation of PKC by 1,2-DMG can affect various biochemical pathways. One key pathway is the Phosphatidylinositol (PI) Cycle . In this cycle, PKC activation can lead to the production of secondary messengers, which can have downstream effects on cellular functions .
Pharmacokinetics
It’s known that 1,2-dmg is a lipophilic compound, which suggests it may have good bioavailability and can be distributed widely in the body .
Result of Action
The activation of PKC by 1,2-DMG can lead to various molecular and cellular effects. For instance, it has been found to increase Acetylcholinesterase (AChE) activity by 35-40% at concentrations of 25 micrograms/ml in the parasite S. mansoni . This could potentially affect the nervous system of the parasite, leading to its paralysis or death .
Action Environment
The action, efficacy, and stability of 1,2-DMG can be influenced by various environmental factors. For example, the presence of divalent cations such as Mg2+, Ca2+, and Sr2+ can lead to the formation of lipid divalent cation (2:1) complexes . Moreover, the pH and salt concentration of the environment can affect the formation of multilamellar vesicles .
Analyse Biochimique
Biochemical Properties
1,2-Dimyristoyl-sn-glycerol is known to interact with PKC, a family of protein kinase enzymes involved in controlling the function of other proteins through phosphorylation . The interaction between 1,2-DMG and PKC is a weak activation, suggesting that it may modulate the activity of these enzymes rather than strongly activating them .
Cellular Effects
1,2-Dimyristoyl-sn-glycerol has been found to promote the adhesion of nanoparticles to bio-membranes, which could enhance the delivery of therapeutic agents to cells . It has also been used in the preparation of liposomes, small vesicles used to deliver drugs and other substances into cells .
Molecular Mechanism
The molecular mechanism of 1,2-Dimyristoyl-sn-glycerol primarily involves its role as a second messenger in the activation of PKC . PKC plays a crucial role in several signal transduction pathways, regulating cellular responses such as proliferation, differentiation, and secretion .
Dosage Effects in Animal Models
It has been used in studies involving the delivery of nanoparticles to the brain in rats .
Transport and Distribution
1,2-Dimyristoyl-sn-glycerol has been found to promote the adhesion of nanoparticles to bio-membranes, suggesting it may influence the transport and distribution of these particles within cells .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le 1,2-Dimyristoyl-sn-glycérol peut être synthétisé par estérification du glycérol avec de l'acide myristique. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique dans des conditions de reflux. Le mélange réactionnel est ensuite purifié par recristallisation ou chromatographie pour obtenir le produit souhaité .
Méthodes de production industrielle
La production industrielle du this compound implique des processus d'estérification similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes de purification automatisés peut améliorer l'efficacité et le rendement du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 1,2-Dimyristoyl-sn-glycérol subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en monoacylglycérols ou en acides gras libres.
Substitution : Il peut subir des réactions de substitution où les groupes esters sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits formés
Oxydation : Cétones, acides carboxyliques.
Réduction : Monoacylglycérols, acides gras libres.
Substitution : Divers dérivés glycérol substitués.
4. Applications de la recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier le comportement et les interactions des lipides.
Biologie : Étudié pour son rôle dans la signalisation cellulaire et la dynamique membranaire.
Médecine : Exploré pour son potentiel dans les systèmes d'administration de médicaments et comme composant des formulations à base de lipides.
Industrie : Utilisé dans la formulation de produits cosmétiques et de soins personnels
5. Mécanisme d'action
Le this compound agit comme un second messager faible pour l'activation de la protéine kinase C. Il se lie au domaine régulateur de la protéine kinase C, induisant un changement conformationnel qui active l'enzyme. Cette activation conduit à la phosphorylation de diverses protéines cibles impliquées dans les voies de signalisation cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
1,2-Dipalmitoyl-sn-glycérol : Un autre diacylglycérol saturé avec des chaînes latérales d'acide palmitique.
1,2-Dioléoyl-sn-glycérol : Un diacylglycérol insaturé avec des chaînes latérales d'acide oléique.
1,2-Dimyristoyl-sn-glycéro-3-phospho-rac-(1-glycérol) : Un phosphoglycéride avec des chaînes d'acides gras similaires
Unicité
Le 1,2-Dimyristoyl-sn-glycérol est unique en raison de sa composition spécifique en acides gras et de son rôle d'activateur faible de la protéine kinase C. Ses propriétés en font un outil précieux dans la recherche sur les lipides et ses applications dans divers domaines mettent en évidence sa polyvalence .
Propriétés
IUPAC Name |
[(2S)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBCSFJKETUREV-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182801 | |
| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(14:0/14:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60562-16-5 | |
| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60562-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimyristin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIMYRISTIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8KC2URW86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2-Dimyristoyl-sn-glycerol in liposome studies?
A1: 1,2-Dimyristoyl-sn-glycerol (DMPC) is a commonly used phospholipid in creating model cell membranes (liposomes) for biomembrane research. These liposomes are crucial for studying membrane properties, drug delivery systems, and various medical and biotechnological applications. []
Q2: How does 1,2-Dimyristoyl-sn-glycerol interact with water molecules in a bilayer system?
A2: Research suggests that within a lipid bilayer, DMPC interacts with water in three distinct regions: 'headgroup water,' 'perturbed water' near the membrane/water interface, and 'free water' in the core. This interaction, influenced by temperature and headgroup type, provides insights into membrane structure and mechanics. []
Q3: Can 1,2-Dimyristoyl-sn-glycerol be used in studying peptide-lipid interactions?
A3: Yes, DMPC is valuable for studying peptide-lipid interactions. For example, it has been used to investigate how gramicidin A, a peptide, influences the clustering of specific phospholipid monomers within fluid bilayers. This interaction is further modulated by cholesterol. []
Q4: How does 1,2-Dimyristoyl-sn-glycerol contribute to the study of protein structures like gramicidin A?
A4: DMPC provides a suitable bilayer environment to investigate the structure of membrane-associated proteins like gramicidin A using techniques like solid-state 2H NMR spectroscopy. This approach helped determine the right-handed helix sense of the channel conformation of gramicidin A. []
Q5: Can 1,2-Dimyristoyl-sn-glycerol be used in studying the impact of nanoparticles on cell membranes?
A5: Yes, studies have used DMPC bilayers as model cell membranes to investigate how nanomaterials, like Keggin-type polyoxometalate clusters, interact with and potentially disrupt lipid structures. []
Q6: What is the significance of 1,2-Dimyristoyl-sn-glycerol in nanoparticle drug delivery systems?
A6: DMPC is an essential component in formulating lipid nanoparticles for drug delivery. It helps encapsulate therapeutic molecules like mRNA, protecting them from degradation and facilitating their delivery to target cells. The inclusion of other lipids like BMP alongside DMPC can further enhance the efficacy of these nanoparticles. []
Q7: How does 1,2-Dimyristoyl-sn-glycerol contribute to understanding drug delivery mechanisms?
A7: Researchers use single-particle tracking in conjunction with fluorescently labelled DMPC-containing lipid nanoparticles to study their internalization and endosomal sorting within cells. This provides crucial information about how different lipid compositions influence drug delivery efficacy. []
Q8: Does 1,2-Dimyristoyl-sn-glycerol have applications in developing vaccines?
A8: Research indicates the potential of DMPC in vaccine development. It has been used as a component in liposomal formulations for an anti-Pseudomonas vaccine. These formulations, containing the outer-membrane protein F (OprF) of Pseudomonas aeruginosa, showed promising results in inducing antibody production in mice. []
Q9: Can 1,2-Dimyristoyl-sn-glycerol act as a secondary messenger in biological systems?
A9: While not a direct secondary messenger, 1,2-Diacylglycerols, including 1,2-Dimyristoyl-sn-glycerol, can influence enzymatic activity. Research in Schistosoma mansoni suggests that diacylglycerols, potentially released from the breakdown of membrane anchors, might play a role in regulating acetylcholinesterase biosynthesis. []
Q10: Has 1,2-Dimyristoyl-sn-glycerol been used in studying the properties of ionic liquids in drug delivery?
A10: Yes, studies have explored incorporating ionic liquids with 1,2-Dimyristoyl-sn-glycerol to form lipid-based ionic liquids (LBILs). These LBILs show promise as biocompatible carriers for enhancing transdermal drug delivery. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


